molecular formula C11H10O2 B8714451 6-ethenyl-3,4-dihydroisochromen-1-one

6-ethenyl-3,4-dihydroisochromen-1-one

Cat. No.: B8714451
M. Wt: 174.20 g/mol
InChI Key: XDBQFGWUBUTRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethenyl-3,4-dihydroisochromen-1-one is an organic compound belonging to the isochromen family. This compound is characterized by a vinyl group attached to the isochromen ring, which imparts unique chemical properties. Isochromen derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of homophthalic acid derivatives with vinyl-containing reagents can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-ethenyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted isochromen derivatives.

    Substitution: Formation of various substituted isochromen derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethenyl-3,4-dihydroisochromen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethenyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. The vinyl group can undergo reactions with biological molecules, leading to the formation of covalent bonds. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-isochromen-1-one: Lacks the vinyl group, resulting in different chemical properties.

    Isochroman-1-one: Similar structure but with different substituents, leading to varied reactivity.

    Coumarin derivatives: Share the isochromen core but have different functional groups, affecting their biological activities.

Uniqueness

6-ethenyl-3,4-dihydroisochromen-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

6-ethenyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H10O2/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h2-4,7H,1,5-6H2

InChI Key

XDBQFGWUBUTRBG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=O)OCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added 6-bromo-3,4-dihydro-1H-isochromen-1-one (20 g, 88 mmol, 1.0 eq), potassium trifluoro(vinyl)borate (23.6 g, 176 mmol, 2.0 eq), [1,1′-bis(diphenylposphino)-ferrocene]dichloropalladium(II) complex with dichloromethane(1:1) (7.2 g, 8.8 mmol, 0.1 eq) and triethylamine (24.5 mL, 2.0 eq). To above mixture was added ethanol (400 mL). The flask was degassed and filled with nitrogen. The reaction was heated to reflux under N2 for 10 hr, then cooled and stirred at r.t. for 5 hr. The mixture was then diluted with EtOAc, filtered through a pad of Celite® and washed with brine. The organic phase was dried over Na2SO4, filtered and purified by flash column chromatography using Biotage and the solvent systems (0-50% EtOAc/Hexane). The fractions containing desired product were collected and concentrated to give 6-vinyl-3,4-dihydro-1H-isochromen-1-one.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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